

Yohimbine's Effects on the Central and Peripheral Nervous Systems: A Technical Guide

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Compound of Interest

Compound Name: **Yohimbine**

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Executive Summary

Yohimbine, an indole alkaloid derived from the bark of the *Pausinystalia yohimbe* tree, is a potent and selective antagonist of α_2 -adrenergic receptors. This primary mechanism of action drives its complex and multifaceted effects on both the central (CNS) and peripheral nervous systems (PNS). By blocking presynaptic α_2 -adrenoceptors, **yohimbine** disinhibits the negative feedback loop on norepinephrine (NE) release, leading to a significant increase in synaptic NE and subsequent sympathomimetic effects.^{[1][2][3]} This guide provides an in-depth technical overview of the pharmacological actions of **yohimbine**, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: α_2 -Adrenergic Receptor Antagonism

Yohimbine's principal pharmacological effect is its competitive antagonism of α_2 -adrenergic receptors.^[4] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.^{[5][6]} In the CNS, α_2 -adrenoceptors are predominantly located presynaptically on noradrenergic neurons, particularly in the locus coeruleus, where they function as autoreceptors to inhibit NE release.^{[7][8]} In the periphery, they are found on presynaptic nerve terminals and on vascular smooth muscle.

By binding to these receptors, **yohimbine** prevents norepinephrine from exerting its inhibitory feedback, leading to an uncontrolled release of norepinephrine into the synaptic cleft.^[9] This surge in norepinephrine is the primary driver of **yohimbine**'s physiological and psychological effects.

Data Presentation: Quantitative Effects of Yohimbine

The following tables summarize the quantitative data on **yohimbine**'s receptor binding affinities, its impact on neurotransmitter levels, and its physiological effects.

Table 1: Receptor Binding Affinity of **Yohimbine**

| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
|------------------|---------|-----------|-------------|-----------|
| α2A-Adrenergic | Human | 8.2 - 8.5 | 0.32 - 0.63 | [10] |
| α2B-Adrenergic | Human | 8.7 | 0.20 | [10] |
| α2C-Adrenergic | Human | 9.6 | 0.025 | [10] |
| α1A-Adrenergic | Human | 6.7 | 200 | [10] |
| α1B-Adrenergic | Human | 6.8 | 158 | [10] |
| α1D-Adrenergic | Human | 6.8 | 158 | [10] |
| 5-HT1A | Human | 7.3 | 50.1 | [10] |
| 5-HT1B | Human | 6.8 | 158 | [10] |
| 5-HT1D | Human | 7.6 | 25.1 | [10] |
| Dopamine D2 | Human | 6.4 | 398 | [10] |
| Dopamine D3 | Human | <5 | >10,000 | [10] |

Table 2: Effects of **Yohimbine** on Neurotransmitter Levels

| Experimental Model | Yohimbine Dose | Brain Region | Neurotransmitter Change | Reference |
|---------------------------------|------------------------------------|----------------------------|---|-----------|
| Freely moving rats | 5.0 mg/kg, i.p. | Hippocampus | Norepinephrine efflux increased to 230% of basal levels | [11] |
| Anesthetized Göttingen minipigs | 1-10 mg/kg (Amphetamine challenge) | Thalamus, Striatum, Cortex | Significant increase in extracellular noradrenaline | [4][12] |
| Freely moving rats | 2.0 mg/kg | Medial Prefrontal Cortex | Modest increase in dopamine levels | [13] |
| Freely moving rats | 2.0 mg/kg | Nucleus Accumbens | No significant change in dopamine levels | [13] |

Table 3: Physiological Effects of **Yohimbine** in Humans

| Parameter | Yohimbine Dose | Subject Group | Observed Effect | Reference |
|-----------------------|---|-------------------------|---|-----------|
| Blood Pressure | 0.125 mg/kg, i.v. | Normal male volunteers | Mean BP: +14 ± 1 torr; Systolic BP: +28 ± 3 torr; Diastolic BP: +8 ± 1 torr | [10] |
| Plasma Norepinephrine | 0.125 mg/kg bolus, 0.001 mg/kg/min infusion | Normal male volunteers | Two- to three-fold increase | [10] |
| Heart Rate | 0.125 mg/kg, i.v. | Normal male volunteers | No significant change | [10] |
| Panic Symptoms | 20 mg, oral | Panic disorder patients | Significant increases in anxiety and panicky ratings | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of **yohimbine**'s effects.

In Vivo Microdialysis for Neurotransmitter Release

- Objective: To measure extracellular levels of norepinephrine in the hippocampus of freely moving rats following **yohimbine** administration.
- Subjects: Male Sprague-Dawley rats.
- Surgical Procedure: Rats are anesthetized and a guide cannula is stereotactically implanted above the hippocampus. After a recovery period, a microdialysis probe is inserted through the guide cannula.

- Microdialysis Procedure: The probe is perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals (e.g., every 15 minutes) before and after drug administration.
- Drug Administration: **Yohimbine** (5.0 mg/kg) is administered via intraperitoneal (i.p.) injection.
- Analysis: Norepinephrine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Data Interpretation: Changes in norepinephrine levels post-**yohimbine** are expressed as a percentage of the baseline levels.[\[11\]](#)

Electrophysiological Recording in the Locus Coeruleus

- Objective: To assess the effect of **yohimbine** on the firing rate of noradrenergic neurons in the locus coeruleus (LC).
- Subjects: Anesthetized rats.
- Procedure: A recording microelectrode is stereotactically lowered into the LC. Single-unit extracellular recordings are obtained to measure the spontaneous firing rate of LC neurons.
- Drug Administration: **Yohimbine** is administered intravenously (i.v.) or microinfused directly into the LC.
- Data Analysis: The firing rate (spikes per second) of individual neurons is recorded before and after **yohimbine** administration. Changes in firing rate are analyzed to determine the excitatory or inhibitory effects of the drug.[\[7\]](#)[\[8\]](#)[\[15\]](#)

Human Model of Yohimbine-Induced Panic Attack

- Objective: To investigate the anxiogenic effects of **yohimbine** in healthy volunteers and patients with panic disorder.
- Subjects: Healthy volunteers and patients diagnosed with panic disorder according to DSM criteria.

- Procedure: A double-blind, placebo-controlled design is typically used. Participants receive an oral dose of **yohimbine** hydrochloride (e.g., 20 mg) or a placebo.
- Assessments:
 - Subjective: Visual analog scales for anxiety and other mood states, and the Panic Attack Symptom Scale.
 - Physiological: Blood pressure, heart rate, and plasma levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a norepinephrine metabolite.
- Data Analysis: Changes in subjective and physiological measures from baseline are compared between the **yohimbine** and placebo groups, and between healthy and patient populations.[\[9\]](#)[\[14\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

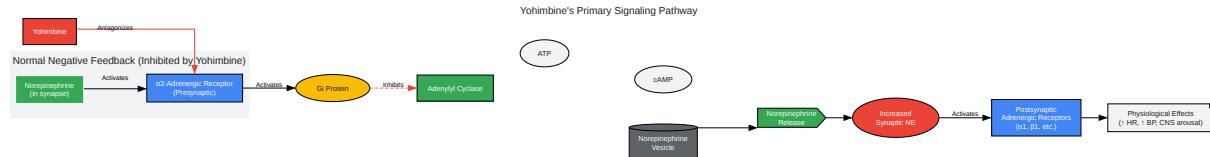
Preclinical Assessment of Erectile Function in Rats

- Objective: To evaluate the pro-erectile effects of **yohimbine** in a rat model.
- Subjects: Male rats.
- Procedure:
 - Behavioral Mating Tests: Male rats are administered **yohimbine** (e.g., 0.2 mg/kg, i.p.) and placed with a receptive female. Copulatory behaviors such as mount, intromission, and ejaculation latencies and frequencies are recorded.[\[19\]](#)[\[20\]](#)[\[21\]](#)
 - Cavernous Nerve Stimulation: In anesthetized rats, the cavernous nerve is electrically stimulated to induce erection. Intracavernosal pressure (ICP) is measured as an index of erectile response. The effect of **yohimbine** on the ICP response to nerve stimulation is assessed.[\[22\]](#)[\[23\]](#)
- Data Analysis: Behavioral parameters and ICP changes are compared between **yohimbine**-treated and control groups.

Clinical Trial for Erectile Dysfunction

- Objective: To assess the efficacy and safety of oral **yohimbine** for the treatment of erectile dysfunction (ED).
- Design: A double-blind, placebo-controlled, randomized clinical trial.
- Participants: Male patients with a clinical diagnosis of ED. Exclusion criteria may include specific organic causes of ED or use of contraindicated medications.
- Intervention: Patients are randomized to receive oral **yohimbine** hydrochloride (e.g., up to 42.0 mg daily) or a placebo for a specified duration (e.g., one month).[\[24\]](#)
- Efficacy Measures:
 - Patient-reported outcomes (e.g., International Index of Erectile Function - IIEF).
 - Success rates for sexual intercourse.
- Safety Monitoring: Adverse events are recorded throughout the trial.
- Data Analysis: Efficacy and safety outcomes are compared between the **yohimbine** and placebo groups.[\[3\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

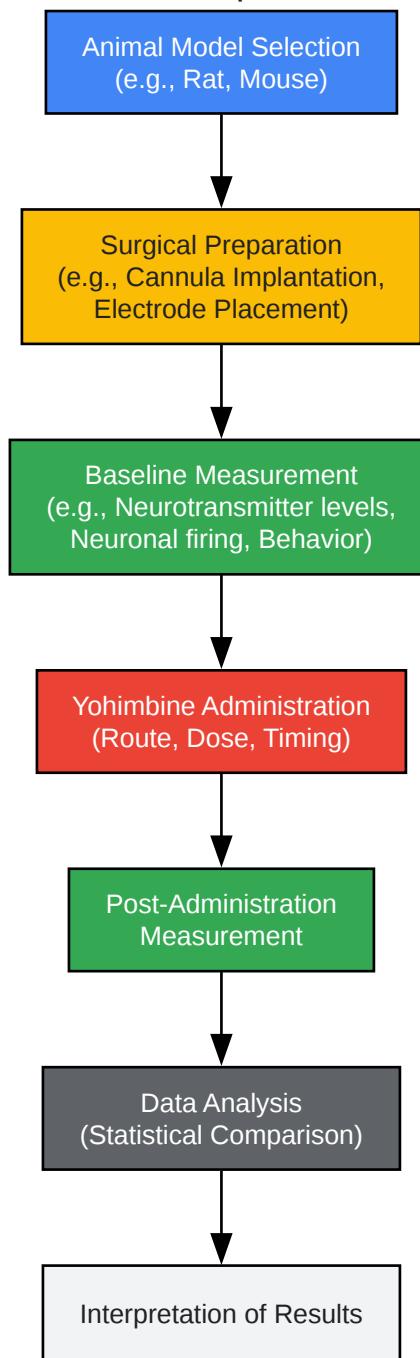
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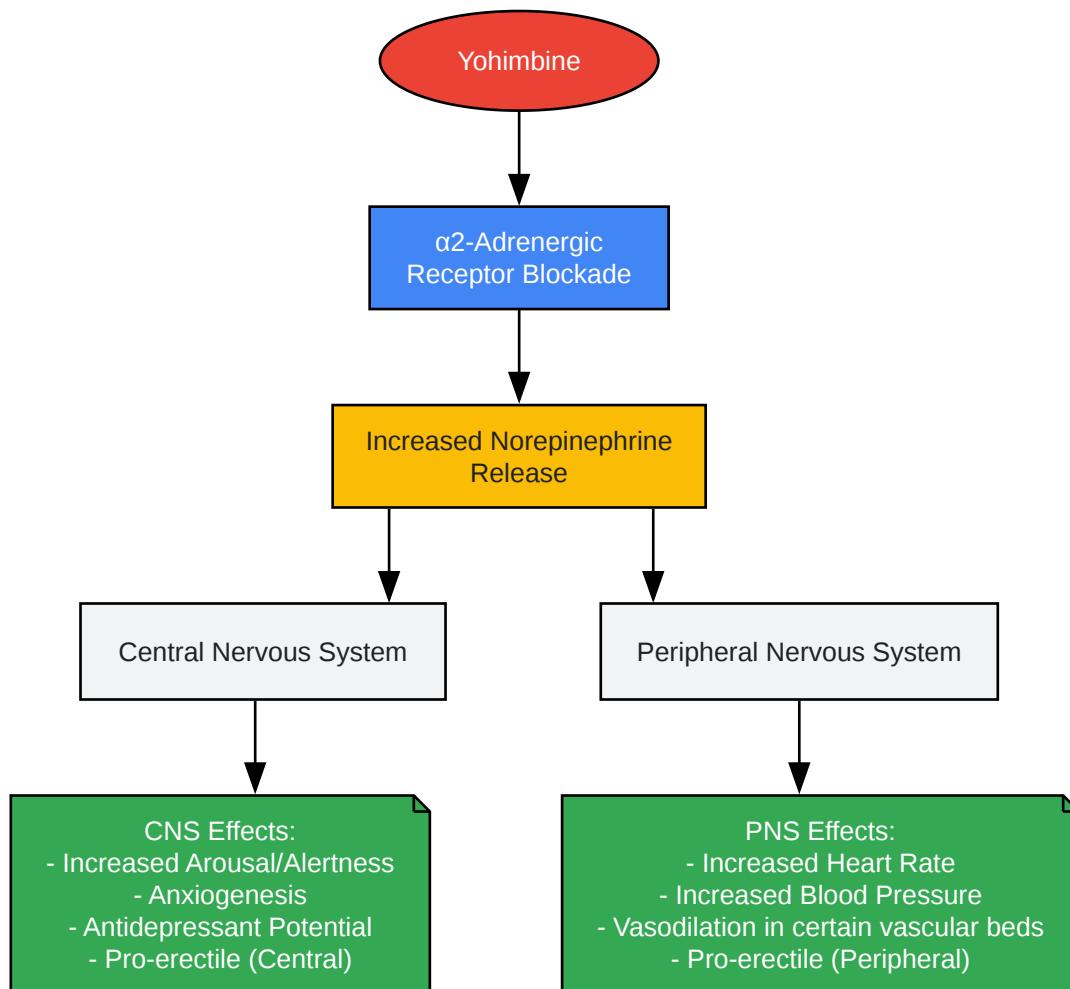
Caption: **Yohimbine**'s antagonism of presynaptic α_2 -adrenergic receptors.

General Preclinical Experimental Workflow

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Caption: A generalized workflow for preclinical studies of **yohimbine**.

Dual Effects of Yohimbine on CNS and PNS

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Caption: Logical relationship of **yohimbine**'s effects on the CNS and PNS.

Conclusion

Yohimbine's well-defined mechanism of action as an α_2 -adrenergic antagonist makes it a valuable tool for neuropharmacological research and a compound with therapeutic potential. Its ability to potently increase noradrenergic transmission underlies its effects on arousal, mood, and physiological parameters. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into its complex pharmacology and for the development of novel therapeutics targeting the noradrenergic system. Careful consideration of its dose-dependent effects and its potential for anxiogenesis is crucial for its application in both preclinical and clinical settings.

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References

- 1. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review [mdpi.com]
- 3. Efficacy and Safety of Oral Combination of Yohimbine and L-arginine (SX) for the Treatment of Erectile Dysfunction: a multicenter, randomized, double blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 7. Yohimbine reduces inhibition of lamina X neurones by stimulation of the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microinfusion of clonidine and yohimbine into locus coeruleus alters EEG power spectrum: effects of aging and reversal by phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of hippocampal norepinephrine release as measured by microdialysis perfusion: pharmacological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anxiogenic properties of yohimbine. I. Behavioral, physiological and biochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurobiological mechanisms of panic anxiety: biochemical and behavioral correlates of yohimbine-induced panic attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EFFECTS OF YOHIMBINE AND HYDROCORTISONE ON PANIC SYMPTOMS, AUTONOMIC RESPONSES AND ATTENTION TO THREAT IN HEALTHY ADULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Noradrenergic function in panic anxiety. Effects of yohimbine in healthy subjects and patients with agoraphobia and panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potential effects of yohimbine and sildenafil on erectile dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Yohimbine attenuates aging-induced sexual deficiencies in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Yohimbine enhances the effect of sildenafil on erectile process in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of yohimbine hydrochloride on erectile impotence: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Efficacy and Safety of Oral Combination of Yohimbine and L-arginine (SX) for the Treatment of Erectile Dysfunction: a multicenter, randomized, double blind, placebo-controlled clinical trial | Semantic Scholar [semanticscholar.org]
- 26. Yohimbine as a treatment for erectile dysfunction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
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